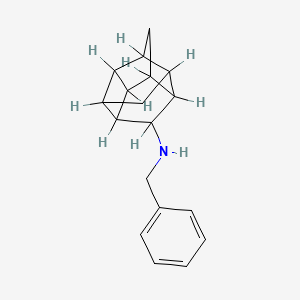
8-(Benzylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bencilamino)pentaciclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecano es un compuesto orgánico complejo caracterizado por su estructura pentacíclica únicaSu estructura consiste en un grupo bencilamino unido a un marco pentacíclico altamente tenso, lo que lo convierte en un tema interesante para la investigación y las aplicaciones industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8-(Bencilamino)pentaciclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecano generalmente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Un método común involucra la reacción de Diels-Alder entre ciclopentadieno y 1,4-benzoquinona, seguida de una fotocicloadición [2+2] y una reducción de Huang-Minlon . Las condiciones óptimas para la reacción de Diels-Alder incluyen una temperatura de reacción de -11 °C y un tiempo de reacción de 3 horas. Para la fotocicloadición [2+2], la acetona se usa como solvente, con una concentración de materias primas de 2 g/125 ml y un tiempo de reacción de 23 horas .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, la síntesis escalable de compuestos pentacíclicos similares a menudo involucra la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones: 8-(Bencilamino)pentaciclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecano experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son facilitadas por la presencia del grupo bencilamino y la estructura pentacíclica tensionada.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) para oxidar el grupo bencilamino.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) para reducir el compuesto, especialmente apuntando a los grupos carbonilo formados durante la oxidación.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu).
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados que contienen carbonilo, mientras que la reducción puede producir compuestos funcionalizados con amina.
Aplicaciones Científicas De Investigación
8-(Bencilamino)pentaciclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecano tiene varias aplicaciones de investigación científica:
Química: Sirve como un compuesto modelo para estudiar la reactividad de sistemas de anillos tensos y los efectos de los sustituyentes en los mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en un candidato potencial para el diseño y desarrollo de fármacos, particularmente en la orientación de vías biológicas específicas.
Mecanismo De Acción
El mecanismo de acción de 8-(Bencilamino)pentaciclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecano involucra su interacción con objetivos moleculares a través de su grupo bencilamino y su marco pentacíclico. El compuesto puede participar en enlaces de hidrógeno, interacciones π-π y otras interacciones no covalentes con macromoléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a varios efectos biológicos .
Compuestos similares:
Pentaciclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecano-8,11-diona: Este compuesto comparte el mismo marco pentacíclico pero carece del grupo bencilamino, lo que da como resultado una reactividad y aplicaciones diferentes.
Endo-pentaciclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecano-8-ol: Otro compuesto similar, que incluye un grupo hidroxilo en lugar del grupo bencilamino, lo que lleva a propiedades químicas y usos distintos.
Unicidad: 8-(Bencilamino)pentaciclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecano es único debido a su sustitución de bencilamino, que imparte reactividad específica y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales, diferenciándolo de otros derivados pentacíclicos.
Comparación Con Compuestos Similares
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: This compound shares the same pentacyclic framework but lacks the benzylamino group, resulting in different reactivity and applications.
Endo-pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8-ol: Another similar compound, which includes a hydroxyl group instead of the benzylamino group, leading to distinct chemical properties and uses.
Uniqueness: 8-(Benzylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane is unique due to its benzylamino substitution, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other pentacyclic derivatives.
Propiedades
Número CAS |
136375-93-4 |
|---|---|
Fórmula molecular |
C18H21N |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
N-benzylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C18H21N/c1-2-4-9(5-3-1)8-19-18-15-11-7-12-14-10(11)6-13(15)16(14)17(12)18/h1-5,10-19H,6-8H2 |
Clave InChI |
ZWCQZHOWEDKJBN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3CC4C2C5C1C3C(C45)NCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















